molecular formula C8H14N2S B14681198 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- CAS No. 37929-27-4

2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl-

Cat. No.: B14681198
CAS No.: 37929-27-4
M. Wt: 170.28 g/mol
InChI Key: PJHIWWBQJWTETG-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- is a heterocyclic compound containing a pyrimidine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 1,3-dicarbonyl compound with thiourea in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrimidinethione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinethione, 1,3-dimethyl-
  • 2(1H)-Pyrimidinethione, 1,4,6-trimethyl-
  • 2(1H)-Pyrimidinethione, 1,4,4,6-tetramethyl-

Uniqueness

2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrimidinethione derivatives.

Properties

CAS No.

37929-27-4

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

3,4,6,6-tetramethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C8H14N2S/c1-6-5-8(2,3)9-7(11)10(6)4/h5H,1-4H3,(H,9,11)

InChI Key

PJHIWWBQJWTETG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C)(C)C

Origin of Product

United States

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